molecular formula C17H27NO B4609304 1-[6-(4-methylphenoxy)hexyl]pyrrolidine

1-[6-(4-methylphenoxy)hexyl]pyrrolidine

Cat. No.: B4609304
M. Wt: 261.4 g/mol
InChI Key: MMKKXBLMADGBKG-UHFFFAOYSA-N
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Description

1-[6-(4-Methylphenoxy)hexyl]pyrrolidine is a pyrrolidine derivative featuring a hexyl chain substituted with a 4-methylphenoxy group at the terminal position. Pyrrolidine, a five-membered amine heterocycle, is a common pharmacophore in medicinal chemistry due to its conformational flexibility and ability to enhance solubility and bioavailability.

Properties

IUPAC Name

1-[6-(4-methylphenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-16-8-10-17(11-9-16)19-15-7-3-2-4-12-18-13-5-6-14-18/h8-11H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKKXBLMADGBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methylphenoxy)hexyl]pyrrolidine typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from simple alkanes or alkenes.

    Introduction of the 4-Methylphenoxy Group: This step involves the reaction of the hexyl chain with 4-methylphenol under suitable conditions to

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Reported Bioactivity
1-[6-(4-Methylphenoxy)hexyl]pyrrolidine Pyrrolidine Hexyl linker + 4-methylphenoxy N/A (inferred: potential MAO-A/antimicrobial activity)
1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]pyrrolidine Pyrrolidine Conjugated unsaturated chain + methylenedioxyphenyl MAO-A binding (antidepressant potential)
1-(1,6-Dioxo-octadecyl)-pyrrolidine Pyrrolidine Long aliphatic dioxo chain Unspecified (likely solubility-modifying)
Spiro[3H-5-fluoroindole-3,2’-thiazolidine] Spiro-pyrrolidine Hexyl-linked coumarin + pyrazolinyl groups Antifungal/antibacterial (via heterocyclic motifs)
1-(6-Aminohexyl)-5-(4-chlorophenyl)biguanide Biguanide Hexyl linker + chlorophenyl Antimicrobial (biguanide pharmacophore)

Physicochemical Properties

  • Lipophilicity: The 4-methylphenoxy group in the target compound increases lipophilicity compared to polar derivatives like biguanides but reduces it relative to the long-chain dioxo-octadecyl analog .
  • Solubility: Pyrrolidine derivatives with polar substituents (e.g., coumarin in or amino groups in ) exhibit higher aqueous solubility than the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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